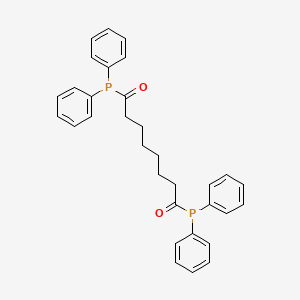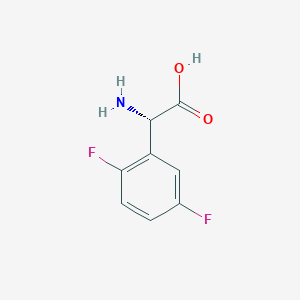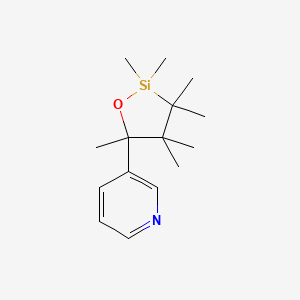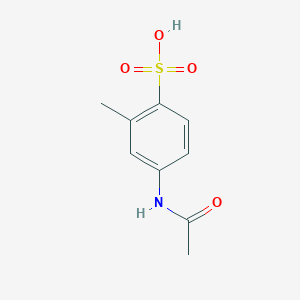
1,8-Bis(diphenylphosphanyl)octane-1,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Bis(diphenylphosphanyl)octane-1,8-dione is a chemical compound known for its unique structure and properties. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it valuable in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in various fields, including catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1,8-Bis(diphenylphosphanyl)octane-1,8-dione can be synthesized through a multi-step process involving the reaction of octane-1,8-dione with diphenylphosphine. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
1,8-Bis(diphenylphosphanyl)octane-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
科学的研究の応用
1,8-Bis(diphenylphosphanyl)octane-1,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is explored for its potential in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用機序
The mechanism of action of 1,8-Bis(diphenylphosphanyl)octane-1,8-dione involves its ability to coordinate with metal ions through its phosphanyl groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially affecting their function and activity.
類似化合物との比較
Similar Compounds
1,8-Bis(diphenylphosphino)octane: Similar in structure but lacks the dione functionality.
1,8-Diphosphonooctane: Contains phosphonic acid groups instead of phosphanyl groups.
1,8-Octanediylbis-phosphonic acid: Another related compound with different functional groups.
Uniqueness
1,8-Bis(diphenylphosphanyl)octane-1,8-dione is unique due to its combination of phosphanyl and dione functionalities, which allows it to form stable complexes with a wide range of metal ions. This dual functionality enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.
特性
CAS番号 |
89243-82-3 |
|---|---|
分子式 |
C32H32O2P2 |
分子量 |
510.5 g/mol |
IUPAC名 |
1,8-bis(diphenylphosphanyl)octane-1,8-dione |
InChI |
InChI=1S/C32H32O2P2/c33-31(35(27-17-7-3-8-18-27)28-19-9-4-10-20-28)25-15-1-2-16-26-32(34)36(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 |
InChIキー |
MLYIACQPFRYVQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)CCCCCCC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)


![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)

![N-{2-[bis(naphthalen-2-ylsulfonyl)amino]phenyl}acetamide](/img/structure/B14152110.png)


![3-(3,5-Dimethylpyrazol-1-yl)-5-methyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B14152119.png)


![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)

